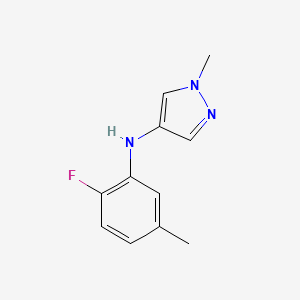

N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic aromatic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an amine-linked 2-fluoro-5-methylphenyl group at the 4-position. This structure is characteristic of kinase inhibitors and receptor tyrosine kinase (RTK) targeting agents, where fluorine substituents enhance metabolic stability and binding affinity through hydrophobic interactions and electronic effects .

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H12FN3/c1-8-3-4-10(12)11(5-8)14-9-6-13-15(2)7-9/h3-7,14H,1-2H3 |

InChI Key |

HGWYDDHAPYNLOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-5-methylphenyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom and other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound featuring a fluorine atom and a methyl group on a phenyl ring, connected to a pyrazole ring. It has a molecular weight of 205.23 g/mol and the molecular formula . This compound is investigated for its potential effects against biological targets like enzymes and receptors, with preliminary studies suggesting it may have antimicrobial and anticancer properties.

Scientific Research Applications

This compound is used across various scientific disciplines.

Medicinal Chemistry: It has gained attention in medicinal chemistry because of its potential biological activities and its usefulness as a building block in organic synthesis. Studies focus on its interactions with different molecular targets to understand how the compound binds to enzymes or receptors, potentially inhibiting their activity and affecting cellular pathways. Understanding these interactions is crucial for determining its efficacy as a therapeutic agent.

- Potential Effects: It is being explored for its potential effects against various biological targets, including enzymes and receptors.

- Antimicrobial and Anticancer Properties: Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation. The mechanisms of action involve interactions with specific molecular targets, potentially modulating their activity and influencing cellular processes such as proliferation and survival.

- Enzyme Interaction Studies: Studies are conducted to understand how this compound interacts with enzymes.

- Model Compound: It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules and in the development of new materials with specific properties.

- Reactions: N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Biological Research: In biological research, this compound is used to study the interactions of pyrazole derivatives with various biological targets.

Industrial Sector: It is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds :

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamide | Similar phenyl substitution | Different functional group at the nitrogen |

| 2-Fluoro-N-(2-fluoro-5-methylphenyl)benzamide | Contains an amide group | Distinct chemical reactivity due to amide bond |

| Linifanib (ABT-869) | Kinase inhibitor structure | Developed for cancer treatment; different target specificity |

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinase activity, leading to the downregulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with several kinase inhibitors and heterocyclic amines. Key comparisons include:

Key Observations :

- Fluorine Substitution : The 2-fluoro-5-methylphenyl group in the target compound and ABT-869 enhances binding to hydrophobic kinase pockets, as seen in RTK inhibitors . In contrast, trifluoromethyl groups in patent compounds (e.g., ) improve metabolic resistance but may increase molecular weight and reduce solubility.

- Core Heterocycle : Pyrazole-based compounds (target compound, ) exhibit planar geometries suitable for ATP-binding site interactions, whereas diaryl ureas (ABT-869) adopt extended conformations for dual kinase domain binding .

Pharmacokinetic and Physicochemical Properties

- LogP and Solubility : Fluorine and methyl groups in the target compound likely result in moderate LogP (~3–4), comparable to ABT-869 (LogP = 4.2) . Pyrazole analogs with trifluoromethyl groups (e.g., ) exhibit higher LogP (>5), reducing aqueous solubility.

- Metabolic Stability : Fluorine substitution at the phenyl ring (target compound) resists CYP450-mediated oxidation, a feature shared with AC220 .

Biological Activity

N-(2-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring linked to a phenyl group that contains a fluorine atom and a methyl group. Its molecular formula is , with a molecular weight of approximately 205.23 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may interact with enzymes critical for microbial survival, potentially disrupting their function.

- Cell Membrane Disruption : It may affect the integrity of microbial cell membranes, leading to cell death.

Anticancer Activity

Research has demonstrated that this compound shows promising anticancer properties across various cancer cell lines. Key findings include:

- Cytotoxicity : The compound has been tested against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, it exhibited an IC50 value of 12.50 µM against the SF-268 glioma cell line .

Table 1 summarizes the cytotoxic effects observed in various studies:

The mechanisms through which this compound exerts its biological effects are still being elucidated, but several hypotheses include:

- Targeting Specific Receptors : The compound may bind to specific receptors or enzymes involved in cancer cell proliferation and survival, thereby modulating their activity.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Study on Breast Cancer Cells : In vitro studies showed that the compound significantly inhibited the growth of MCF7 cells, demonstrating its potential as an effective therapeutic agent against breast cancer.

- Lung Cancer Research : The compound's effects on NCI-H460 cells revealed substantial cytotoxicity, indicating its promise as a candidate for lung cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.